molecular formula C26H30FN3O5S B11639490 4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11639490
M. Wt: 515.6 g/mol
InChI Key: NBKUHIUUFPUTDN-ZNTNEXAZSA-N
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Description

4-[2-(4-Fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a diverse range of applications in scientific research This compound is notable for its intricate structure, which includes a fluorophenyl group, a piperidine ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy as a drug candidate for treating various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are conducted to elucidate these interactions and understand the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and fluorophenyl-containing molecules. Examples are:

Uniqueness

What sets 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, while the piperidine and sulfonamide moieties contribute to its versatility in chemical synthesis and medicinal applications.

Properties

Molecular Formula

C26H30FN3O5S

Molecular Weight

515.6 g/mol

IUPAC Name

4-[(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(2-piperidin-1-ylethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H30FN3O5S/c1-28(2)36(34,35)21-12-8-19(9-13-21)24(31)22-23(18-6-10-20(27)11-7-18)30(26(33)25(22)32)17-16-29-14-4-3-5-15-29/h6-13,23,31H,3-5,14-17H2,1-2H3/b24-22+

InChI Key

NBKUHIUUFPUTDN-ZNTNEXAZSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCCC3)C4=CC=C(C=C4)F)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCCC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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